An In-depth Technical Guide to the Physical Properties of N1-Methyl-N1-phenylethane-1,2-diamine hydrochloride
An In-depth Technical Guide to the Physical Properties of N1-Methyl-N1-phenylethane-1,2-diamine hydrochloride
This guide provides a comprehensive overview of the physical properties of N1-Methyl-N1-phenylethane-1,2-diamine hydrochloride, a compound of interest for researchers, scientists, and professionals in drug development. The content herein is structured to offer not just data, but also insights into the experimental rationale and methodologies crucial for the practical application of this compound.
Introduction and Chemical Identity
N1-Methyl-N1-phenylethane-1,2-diamine hydrochloride is a salt of an organic base, which has implications for its physical and chemical behavior. The presence of a phenyl group, a methylated tertiary amine, and a primary amine, all attached to an ethylenediamine backbone, results in a molecule with a unique combination of steric and electronic features. The hydrochloride salt form is often utilized to improve the solubility and stability of the parent amine.[1][2]
Chemical Structure:
Figure 1: Chemical structure of N1-Methyl-N1-phenylethane-1,2-diamine hydrochloride.
Core Physical Properties
A summary of the core physical properties of N1-Methyl-N1-phenylethane-1,2-diamine hydrochloride is presented in the table below. It is important to note that while some properties are computationally derived, experimentally determined values for this specific compound are not widely available in the literature. The information provided is based on available data from chemical suppliers and established principles of physical chemistry for similar amine hydrochloride salts.
| Property | Value | Source |
| Molecular Formula | C9H15ClN2 | [3][4] |
| Molecular Weight | 186.68 g/mol | [3][4] |
| Appearance | Expected to be a solid, potentially crystalline. The dihydrochloride is a pale-purple solid. | [5] |
| Melting Point | Not experimentally determined. Expected to be a relatively high-melting solid, characteristic of amine hydrochlorides. | [6][7] |
| Boiling Point | Not applicable; likely to decompose at elevated temperatures before boiling. | |
| Solubility | Expected to be soluble in water and lower alcohols (e.g., methanol, ethanol) and have limited solubility in non-polar organic solvents. | [8][9] |
In-depth Analysis of Physical Properties
Melting Point
Solubility Profile
The solubility of a compound is a fundamental property that dictates its utility in various applications, from chemical reactions to pharmaceutical formulations.[12] The hydrochloride salt of N1-Methyl-N1-phenylethane-1,2-diamine is anticipated to exhibit good solubility in polar protic solvents like water and lower alcohols.[8][9] This is due to the ionic nature of the salt and the ability of the ammonium and amine groups to form hydrogen bonds with the solvent molecules.
In contrast, its solubility is expected to be limited in non-polar organic solvents such as hexane or toluene. The presence of the phenyl group provides some lipophilic character, which might allow for some solubility in moderately polar aprotic solvents like dichloromethane or ethyl acetate.
A systematic approach to determining the solubility profile is essential for any research or development activity involving this compound.
Experimental Protocols for Property Determination
The following section outlines the standard experimental procedures for determining the key physical properties of N1-Methyl-N1-phenylethane-1,2-diamine hydrochloride. The rationale behind the choice of these methods is to ensure accuracy, reproducibility, and adherence to established scientific standards.
Melting Point Determination (Capillary Method)
This method is a standard and widely accepted technique for determining the melting point of a solid.[6][7][13]
Methodology:
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end.[7]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block or an oil bath and a calibrated thermometer or an electronic temperature sensor.
-
Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Causality and Trustworthiness: A sharp melting range (typically less than 2 °C) is indicative of a pure compound.[10] The slow heating rate is crucial to allow for thermal equilibrium between the sample, the heating medium, and the thermometer, ensuring an accurate reading.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent.[14][15]
Methodology:
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask.
-
Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Concentration Analysis: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Causality and Trustworthiness: This method directly measures the thermodynamic equilibrium solubility, providing a true representation of the compound's solubility in the chosen solvent at a specific temperature. Ensuring that equilibrium is reached is critical for the accuracy of the results.
Figure 2: Experimental workflow for determining the physical properties of N1-Methyl-N1-phenylethane-1,2-diamine hydrochloride.
Spectroscopic Characterization (Predicted)
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl group protons, the methylene protons of the ethylenediamine backbone, the aromatic protons of the phenyl group, and the amine protons. The integration of these signals would correspond to the number of protons in each environment.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the methyl carbon, the two methylene carbons, and the carbons of the phenyl ring.
-
Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for N-H stretching of the primary amine and the ammonium salt, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.[16] The presence of the hydrochloride salt would influence the position and appearance of the N-H bands.
Conclusion
N1-Methyl-N1-phenylethane-1,2-diamine hydrochloride is a compound with a rich structural complexity that suggests a range of interesting physical properties. While a comprehensive experimental dataset for this specific molecule is not yet available in the public domain, this guide provides a robust framework for understanding its expected behavior and for designing the necessary experiments to determine its physical characteristics with a high degree of scientific rigor. The protocols and insights provided herein are intended to empower researchers to confidently work with this and similar compounds in their drug discovery and development endeavors.
References
Sources
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- 5. N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride | 36271-21-3 [sigmaaldrich.com]
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- 8. Physical and Chemical Properties of Amines - Chemistry Class 12 - NEET PDF [edurev.in]
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